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Foundational Research on YNi5 and Related
Compounds

The search results point to several key studies on YNi5, though they focus more on its electronic, magnetic,

and hydrogen absorption properties rather than providing a direct, detailed protocol for measuring its

enthalpy of formation.

The table below summarizes the core findings from these publications:

Study Focus Key Findings & Relevance to Enthalpy of Formation Citation

Electronic Structure
& Magnetic
Properties [1]

Reports "first principles" calculations of the electronic structure of
YNi5. Found large magnetovolume effects, indicating the compound

is near a quantum critical point. Relevance: The electronic structure
is a fundamental input for computational methods (e.g., DFT) used

to predict formation enthalpies.

2011

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s1778220?utm_src=pdf-body
https://www.smolecule.com/products/s1778220?utm_src=pdf-interest
https://colab.ws/articles/10.1063%2F1.3555874
https://www.smolecule.com/products/s1778220?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Study Focus Key Findings & Relevance to Enthalpy of Formation Citation

High-Pressure
Hydrogen
Absorption [2]

Found that YNi5 absorbs a large quantity of hydrogen at high
pressures to form a hydride phase. Relevance: Hydrogen

absorption/desorption properties are intimately linked to the
thermodynamic stability of the intermetallic compound, which is

governed by its enthalpy of formation.

1981

Theoretical &
Experimental
Enthalpies of
Formation [3]

A chapter explicitly titled "A Theoretical and Experimental Study of

the Enthalpies of Formation of LaNi5-Type Compounds".
Relevance: YNi5 crystallizes in the same CaCu5 structure type as
LaNi5. This study likely details the methodologies applicable to
YNi5, but the full content is behind a paywall.

-

A 2011 study employed "first principles" calculations to investigate the electronic structure and

magnetic susceptibility of YNi5, LaNi5, and CeNi5 [1]. This indicates that computational methods like

Density Functional Theory (DFT) are central to understanding the stability and bonding in this compound.

The study also highlights the importance of including the van Vleck orbital contribution to the magnetic

susceptibility for accurate analysis, suggesting that sophisticated models are needed to capture the full

thermodynamic picture [1].

Pathways to Investigate Formation Enthalpy

While explicit experimental protocols for calorimetry were not found, the search results suggest two primary

methodological pathways for investigating the enthalpy of formation of YNi5.

The following diagram outlines the logical workflow for these two approaches, which are often used in

tandem in modern research.
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Research Goal:
Determine ΔHf of YNi5

Computational Approach
(First Principles/DFT) Experimental Calibration

Calculate Electronic Structure Synthesize YNi5 Compound
(e.g., arc melting, annealing)

Determine Total Energies
of YNi5, pure Y, and pure Ni

Compute ΔHf via Energy Difference

Validate Computational Model
by Comparing with Experimental Data

Measure Hydrogen
Absorption Properties

(Pressure-Composition Isotherms)

Derive Thermodynamic
Parameters (e.g., ΔH)

Click to download full resolution via product page

Research pathways for determining the enthalpy of formation of YNi5.

Suggestions for Further Research

To obtain the detailed, protocol-level information you need, I suggest the following steps:

Access the Key Paper: The most promising lead is the chapter by Pasturel [3]. You will need to
access it through a university or institutional library subscription to platforms like De Gruyter Brill.
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Refine Your Search: Use specific keywords and databases for scholarly literature. Search on

platforms like Google Scholar, Scopus, or Web of Science using queries such as:
"enthalpy of formation" YNi5

"heat of formation" LaNi5-type

"DFT calculation" "YNi5" formation energy

Consult Related Literature: Review papers on the thermodynamics of LaNi5, an extremely well-
studied compound with the same crystal structure. The methodologies (both experimental and

computational) are largely transferable to YNi5. The 1981 paper on hydrogen absorption, while old,
confirms YNi5's stability and reactivity under pressure [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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